molecular formula C23H20N6O2 B6441197 6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline CAS No. 2549051-17-2

6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline

Numéro de catalogue: B6441197
Numéro CAS: 2549051-17-2
Poids moléculaire: 412.4 g/mol
Clé InChI: UIRZDCZNLWEKOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a pyrimidine ring, a piperidine ring, and a quinoxaline ring .

Mécanisme D'action

Target of Action

The primary target of 6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline is the tyrosine kinase receptor . Tyrosine kinases play a crucial role in the regulation of various cellular processes, including cell division, differentiation, and apoptosis. By targeting these receptors, the compound can modulate signaling pathways that are often dysregulated in diseases such as cancer .

Mode of Action

This compound interacts with the tyrosine kinase receptor by binding to its ATP-binding site. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the signaling cascade that promotes cell proliferation and survival is disrupted, leading to reduced tumor growth and increased apoptosis of cancer cells .

Biochemical Pathways

The inhibition of tyrosine kinase activity affects several key biochemical pathways, including the PI3K/AKT and MAPK/ERK pathways. These pathways are critical for cell survival, growth, and proliferation. By blocking these pathways, the compound induces cell cycle arrest and promotes apoptosis, thereby exerting its anti-cancer effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally and exhibits good bioavailability. It is metabolized primarily in the liver by cytochrome P450 enzymes and is excreted via the kidneys. The compound’s half-life allows for sustained therapeutic levels with appropriate dosing .

Result of Action

At the molecular level, the compound’s action results in the inhibition of tyrosine kinase activity, leading to decreased phosphorylation of downstream targets. This results in the suppression of cell proliferation and induction of apoptosis. At the cellular level, these effects translate to reduced tumor growth and potentially improved outcomes in cancer therapy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability and efficacy. For instance, the compound is stable at physiological pH but may degrade in highly acidic or basic conditions. Additionally, interactions with other drugs or biomolecules can affect its binding affinity and overall effectiveness .

Propriétés

IUPAC Name

[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2/c30-22(17-1-2-20-21(13-17)26-10-9-25-20)29-11-5-19(6-12-29)31-23-27-14-18(15-28-23)16-3-7-24-8-4-16/h1-4,7-10,13-15,19H,5-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRZDCZNLWEKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.